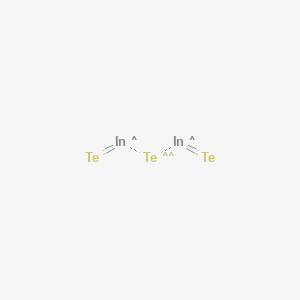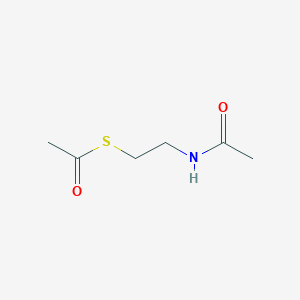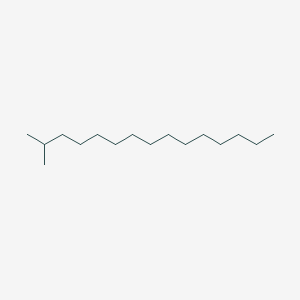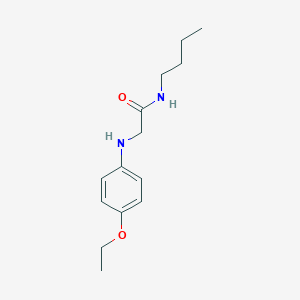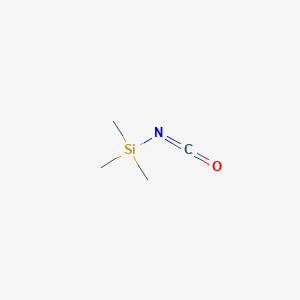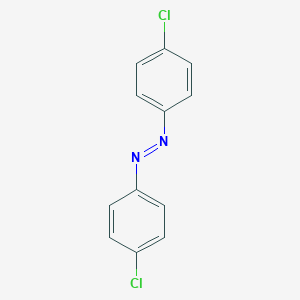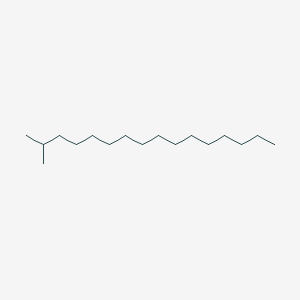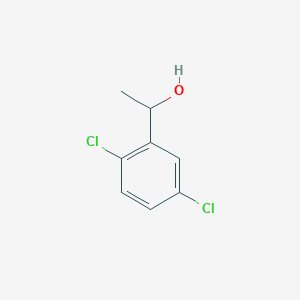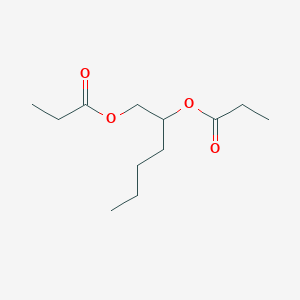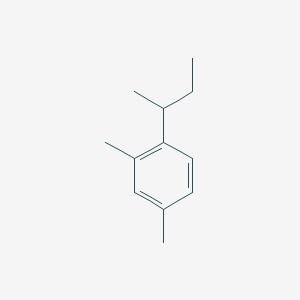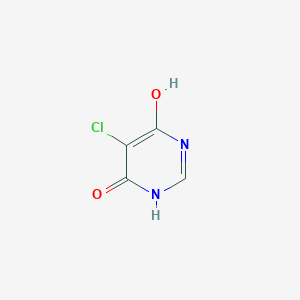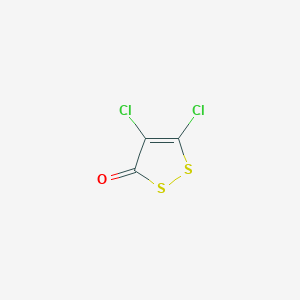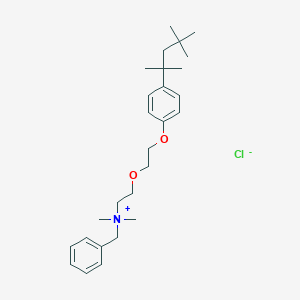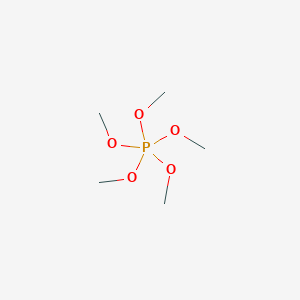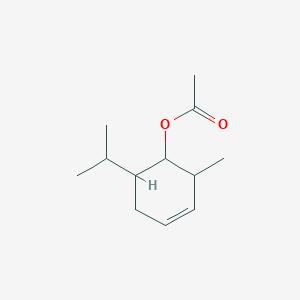
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate, also known as IPMCHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is not fully understood, but it is believed to work by interacting with specific receptors in the body. In the fragrance and flavor industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate interacts with olfactory receptors in the nose, producing a pleasant scent. In the pharmaceutical industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate may interact with various receptors in the body, leading to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has anti-inflammatory and anti-cancer properties, potentially due to its ability to inhibit specific enzymes and pathways in the body. In addition, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been shown to have antioxidant properties, potentially protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, one limitation is that 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is not readily soluble in water, making it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for research on 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate. In the fragrance and flavor industry, research could focus on developing new 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate derivatives with unique scents. In the pharmaceutical industry, research could focus on further exploring the potential therapeutic effects of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate and developing new 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate-based drugs. In agriculture, research could focus on optimizing the use of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate as a pesticide and insect repellent. Overall, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has the potential to be a valuable compound in various fields, and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate can be synthesized through a multistep process, starting with the reaction of isopropylmagnesium bromide with 2-methylcyclohexanone. This reaction produces 5-(isopropyl)-2-methylcyclohexanone, which is then subjected to a second reaction with acetic anhydride to form 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate.
Aplicaciones Científicas De Investigación
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been studied for its potential applications in various fields, including fragrance and flavor industry, pharmaceuticals, and agriculture. In the fragrance and flavor industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is used as a key ingredient in the formulation of perfumes and other scented products. In the pharmaceutical industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is being explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties. In agriculture, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is being studied for its potential use as a pesticide and insect repellent.
Propiedades
Número CAS |
1335-18-8 |
|---|---|
Nombre del producto |
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate |
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(2-methyl-6-propan-2-ylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-7-5-6-9(3)12(11)14-10(4)13/h5-6,8-9,11-12H,7H2,1-4H3 |
Clave InChI |
GMVRLXZSTVULKI-UHFFFAOYSA-N |
SMILES |
CC1C=CCC(C1OC(=O)C)C(C)C |
SMILES canónico |
CC1C=CCC(C1OC(=O)C)C(C)C |
Otros números CAS |
1335-18-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



